molecular formula C19H21F3N2O4S B2996487 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396716-96-3

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2996487
CAS No.: 1396716-96-3
M. Wt: 430.44
InChI Key: ZEMVYDWPLPUJKO-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine scaffold modified with a furan-3-carbonyl group and a 4-(trifluoromethyl)phenyl-methanesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore—commonly associated with enzyme inhibition and receptor modulation—with a trifluoromethylphenyl group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c20-19(21,22)17-3-1-15(2-4-17)13-29(26,27)23-11-14-5-8-24(9-6-14)18(25)16-7-10-28-12-16/h1-4,7,10,12,14,23H,5-6,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVYDWPLPUJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound notable for its structural features, which include a piperidine ring, a furan moiety, and a trifluoromethyl-substituted phenyl group. This unique combination suggests potential biological activity, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C21H24F3N2O3SC_{21}H_{24}F_{3}N_{2}O_{3}S

Key Structural Features:

  • Piperidine Ring: Contributes to the compound's ability to interact with biological targets.
  • Furan Moiety: Known for its reactivity, which may enhance biological interactions.
  • Trifluoromethyl Group: Imparts lipophilicity, potentially affecting pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: Interaction with various receptors could lead to altered signaling pathways.
  • Cell Cycle Interference: Potential effects on cell proliferation and apoptosis have been noted in related compounds.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of similar compounds in various cancer cell lines. For instance:

  • Cytotoxicity in MDA-MB-231 Cells: Analogous compounds showed enhanced cytotoxic effects when combined with standard chemotherapy agents like doxorubicin .

Comparative Analysis with Related Compounds

A comparative table illustrates the biological activities of structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamideModerate Antitumor15.2Exhibits cell cycle arrest
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamideHigh Antimicrobial12.5Effective against Gram-positive bacteria
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-pyrazole derivativesAntioxidant Activity10.0Synergistic effects with other agents observed

Case Study 1: Antitumor Activity

A study evaluating the antitumor potential of related piperidine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction through caspase activation, suggesting that this compound may exhibit similar effects .

Case Study 2: Antimicrobial Properties

Another investigation into structurally related sulfonamides highlighted their effectiveness against a range of bacterial pathogens. The study reported an IC50 value significantly lower than that of common antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are sulfonamide- and piperidine-based derivatives with trifluoromethylphenyl or heterocyclic substituents. Key comparisons are summarized below:

Compound Key Structural Features Reported Properties Reference
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Piperidine core, furan-3-carbonyl, trifluoromethylphenyl-methanesulfonamide Hypothesized enhanced lipophilicity and metabolic stability due to trifluoromethyl group; furan may improve solubility. N/A
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) Piperazine core, trifluoromethylbenzoyl, pyridine-sulfonamide Moderate yield (45–75%), confirmed by NMR and MS; pyridine and sulfonamide groups likely enhance target binding .
N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide (3) Cyclobutyl-piperidine, trifluoromethylphenyl, phenyl-methanesulfonamide Synthesized via sulfonylation; cyclobutyl group may reduce conformational flexibility compared to furan.
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (6e) Piperidine-aminobenzyl, trifluoromethylbenzamide 65.2% yield; MS m/z 410.18 [M+H]+; benzamide vs. sulfonamide alters electronic properties.

Key Differences and Implications

Core Scaffold: The piperidine core in the target compound contrasts with piperazine in analog 9g. Piperidine’s reduced basicity (vs. piperazine) may alter pharmacokinetics and target engagement . Furan-3-carbonyl vs.

Sulfonamide vs. Benzamide :

  • Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to benzamides (e.g., 6e), influencing target selectivity and solubility .

Trifluoromethylphenyl Group :

  • This group is conserved across analogs (e.g., 3, 6e, 9g) and is linked to improved metabolic stability and membrane permeability due to its electronegative, hydrophobic nature .

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